1,3-Bis(bromomethyl)-2-fluorobenzene
Overview
Description
1,3-Bis(bromomethyl)-2-fluorobenzene is an organic compound with the molecular formula C8H7Br2F It is a derivative of benzene, where two bromomethyl groups and one fluorine atom are substituted at the 1, 3, and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(bromomethyl)-2-fluorobenzene can be synthesized through a multi-step process involving the bromination and fluorination of benzene derivatives
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and fluorination reactions under controlled conditions. The process requires careful handling of reagents and optimization of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(bromomethyl)-2-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic ring, making it susceptible to electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) with iron(III) bromide (FeBr3) as a catalyst.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of halogenated or nitrated benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
1,3-Bis(bromomethyl)-2-fluorobenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(bromomethyl)-2-fluorobenzene involves its interaction with nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack, while the fluorine atom can influence the electronic properties of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions. The compound’s molecular targets and pathways depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(bromomethyl)benzene: Lacks the fluorine atom, resulting in different reactivity and applications.
1,3-Bis(chloromethyl)-2-fluorobenzene: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.
1,3-Bis(bromomethyl)-4-fluorobenzene: Fluorine atom positioned at the 4-position, affecting its reactivity and applications.
Uniqueness
1,3-Bis(bromomethyl)-2-fluorobenzene is unique due to the presence of both bromomethyl groups and a fluorine atom, which impart distinct electronic and steric properties. These features make it a valuable compound for various chemical reactions and applications in scientific research.
Properties
IUPAC Name |
1,3-bis(bromomethyl)-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPRPXHVBUBKOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)CBr)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371077 | |
Record name | 1,3-bis(bromomethyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25006-86-4 | |
Record name | 1,3-Bis(bromomethyl)-2-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25006-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-bis(bromomethyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3-Bis(bromomethyl)-2-fluorobenzene interact with its targets, and what are the downstream effects?
A1: this compound is not a biologically active compound itself. Instead, it acts as a valuable building block in synthesizing various fluoro macrocycles, including fluoro cryptands and fluoro crown ethers [1-5]. These macrocycles exhibit unique coordination chemistry with Group I and II metal ions, primarily through interactions between the fluorine atoms and the metal cations. This interaction leads to the formation of stable complexes, impacting the metal ion's reactivity and properties.
Q2: What is the structural characterization of this compound?
A2:
Q3: How is this compound used to synthesize fluoro macrocycles?
A3: This compound serves as a key reagent in synthesizing diverse fluoro macrocycles. The reaction typically involves reacting this compound with various diaza-crown ethers or other cyclic building blocks [1-5]. The bromomethyl groups act as electrophilic sites, facilitating ring closure reactions with the nucleophilic nitrogen atoms in the diaza-crown ethers, ultimately forming the desired macrocycles.
Q4: How do structural modifications of this compound influence the properties of the resulting fluoro macrocycles?
A: While the provided abstracts don't explicitly detail the effects of modifying this compound, it's logical to infer that structural changes would impact the resulting macrocycles. For instance, replacing the fluorine atom with hydrogen alters the metal ion binding affinity of the macrocycle [, ]. Similarly, modifying the size or rigidity of the cyclic structure by using different diaza-crown ethers can influence the metal ion selectivity and binding strength [, , ].
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